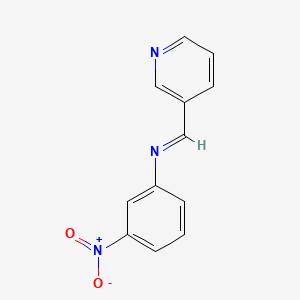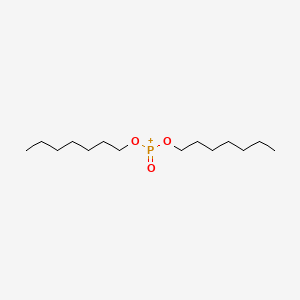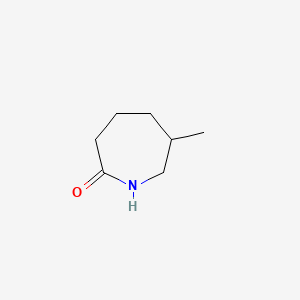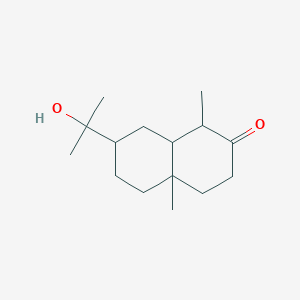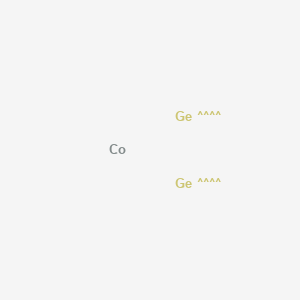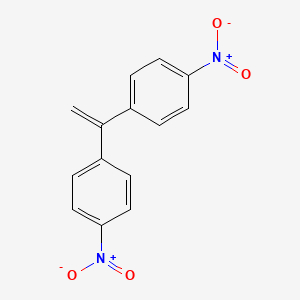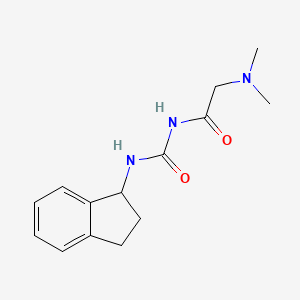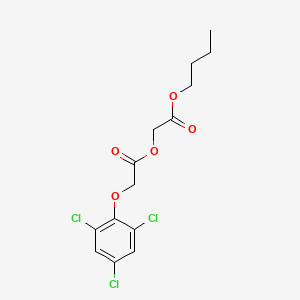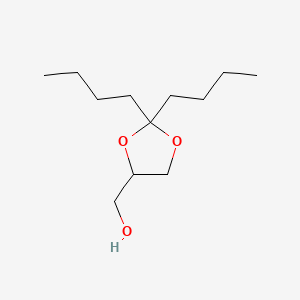
2,2-Dibutyl-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C11H22O3. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its two butyl groups attached to the dioxolane ring, making it a unique structure among dioxolanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-1,3-dioxolane-4-methanol typically involves the reaction of butyraldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutyl-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
Oxidation: Formation of 2,2-Dibutyl-1,3-dioxolane-4-one.
Reduction: Formation of 2,2-Dibutyl-1,3-diol.
Substitution: Formation of 2,2-Dibutyl-1,3-dioxolane-4-chloride or 2,2-Dibutyl-1,3-dioxolane-4-bromide.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-1,3-dioxolane-4-methanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dibutyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The butyl groups may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyl-1,3-dioxolane-4-methanol: Similar structure but with ethyl groups instead of butyl groups.
2,2-Dipropyl-1,3-dioxolane-4-methanol: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
2,2-Dibutyl-1,3-dioxolane-4-methanol is unique due to its larger butyl groups, which can influence its physical and chemical properties, such as solubility and reactivity
Eigenschaften
CAS-Nummer |
5694-78-0 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(2,2-dibutyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-12(8-6-4-2)14-10-11(9-13)15-12/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
LBLQNULZTHESCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(OCC(O1)CO)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


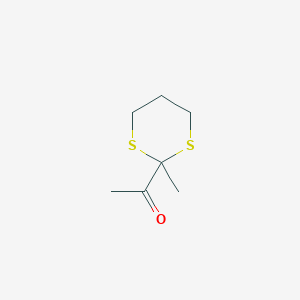
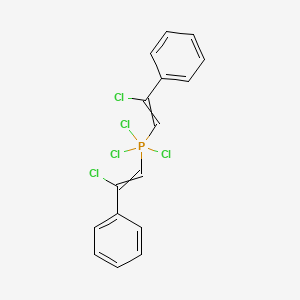
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
